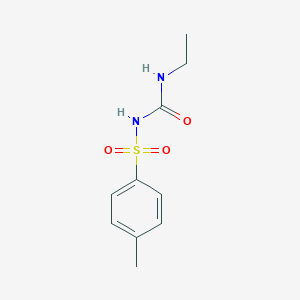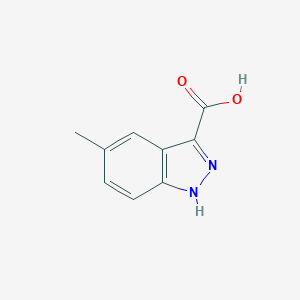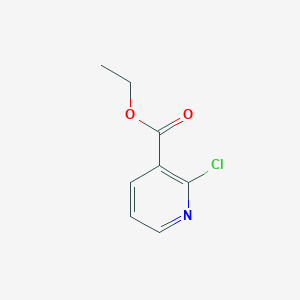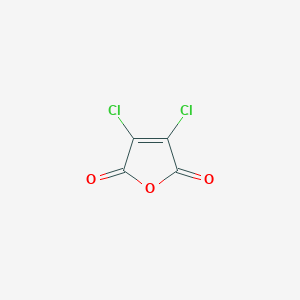
Dichloromaleic anhydride
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Elaidyl alcohol can be synthesized through the selective hydrogenation of oleic acid using a ruthenium-tin-alumina catalyst . The optimal reaction conditions include a temperature of 250°C and a pressure of 5.6 MPa, resulting in high yields of 9-octadecen-1-ol (oleyl and elaidyl alcohol) . The catalyst preparation methods, including sol-gel, impregnation, and coprecipitation, significantly affect the activity and selectivity of the catalyst .
Industrial Production Methods: In industrial settings, elaidyl alcohol is produced by the hydrogenation of elaidic acid . This process involves the use of hydrogen gas and a metal catalyst, typically palladium or nickel, under controlled temperature and pressure conditions .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Elaidylsäurealkohol unterliegt verschiedenen chemischen Reaktionen, darunter:
Reduktion: Er kann mit Hilfe von Reduktionsmitteln wie Lithiumaluminiumhydrid zu Stearylalkohol reduziert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat, Chromtrioxid und andere starke Oxidationsmittel.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.
Substitution: Verschiedene Halogenierungsmittel und Säuren.
Hauptprodukte:
Oxidation: Elaidinsäure.
Reduktion: Stearylalkohol.
Substitution: Halogenierte Derivate und andere substituierte Verbindungen.
Wissenschaftliche Forschungsanwendungen
Elaidylsäurealkohol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Industrie: Wird bei der Herstellung von Tensiden, Schmiermitteln und anderen Industriechemikalien eingesetzt.
5. Wirkmechanismus
Elaidylsäurealkohol übt seine Wirkung durch verschiedene molekulare Mechanismen aus. Er wirkt als antivirales Mittel, indem er die Lipidmembranen von Viren stört und so ihre Fähigkeit zur Infektion von Wirtszellen hemmt . Die Verbindung zielt auf die virale Hülle ab, was zur Inaktivierung des Virus führt . Darüber hinaus kann Elaidylsäurealkohol mit Zellmembranen interagieren und die Membranfluidität und -permeabilität beeinflussen .
Wirkmechanismus
Elaidyl alcohol exerts its effects through various molecular mechanisms. It acts as an antiviral agent by disrupting the lipid membranes of viruses, thereby inhibiting their ability to infect host cells . The compound targets the viral envelope, leading to the inactivation of the virus . Additionally, elaidyl alcohol may interact with cellular membranes, affecting membrane fluidity and permeability .
Vergleich Mit ähnlichen Verbindungen
Elaidylsäurealkohol ähnelt anderen einfach ungesättigten Fettalkohlen wie Oleylalkohol (cis-9-Octadecenol) und Palmitoleylalkohol . er ist aufgrund des Vorhandenseins einer trans-Doppelbindung einzigartig, die im Vergleich zu seinen cis-Gegenstücken unterschiedliche chemische und physikalische Eigenschaften verleiht .
Ähnliche Verbindungen:
- Oleylalkohol (cis-9-Octadecenol) : Ein einfach ungesättigter Fettalkohole mit einer cis-Doppelbindung.
- Palmitoleylalkohol : Ein einfach ungesättigter Fettalkohole mit einer cis-Doppelbindung an der siebten Kohlenstoffposition.
- Stearylalkohol : Ein gesättigter Fettalkohole ohne Doppelbindungen.
Die trans-Konfiguration von Elaidylsäurealkohol macht ihn steifer und weniger flexibel als die cis-Isomere, was seine Reaktivität und Wechselwirkungen mit anderen Molekülen beeinflusst .
Eigenschaften
IUPAC Name |
3,4-dichlorofuran-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl2O3/c5-1-2(6)4(8)9-3(1)7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGULWIQIYWWFBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)OC1=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061526 | |
| Record name | Dichloromaleic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | Dichloromaleic anhydride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20570 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1122-17-4 | |
| Record name | Dichloromaleic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichloromaleic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichloromaleic anhydride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60524 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Furandione, 3,4-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dichloromaleic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichloromaleic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.040 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICHLOROMALEIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56CE3A79HB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the molecular formula and weight of dichloromaleic anhydride?
A1: this compound has the molecular formula C4Cl2O3 and a molecular weight of 166.94 g/mol. []
Q2: What spectroscopic techniques are useful for characterizing this compound?
A2: Researchers commonly employ infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) to characterize DCMA. [, , ] Additionally, UV-Vis spectroscopy is used to study its charge-transfer complexes and electronic transitions. [, ]
Q3: How does the presence of chlorine atoms in this compound affect its reactivity compared to maleic anhydride?
A3: The two chlorine atoms in DCMA increase its electron deficiency, making it a more potent dienophile in Diels-Alder reactions compared to maleic anhydride. [, , ] This enhanced reactivity makes DCMA a valuable building block for synthesizing complex molecules.
Q4: What type of reactions is this compound commonly used in?
A4: DCMA is frequently employed as a dienophile in Diels-Alder reactions, particularly in the synthesis of lactones and hydroisoindoles. [, ] It is also utilized in photochemical additions with benzene and polystyrene. []
Q5: Can you elaborate on the role of this compound in the synthesis of lactones?
A5: Research demonstrates that reacting DCMA with (E)-penta-2,4-dien-1-ol yields a triene intermediate, which upon heating undergoes intramolecular Diels-Alder cyclization to form a bicyclic acid. Subsequent dechlorodecarboxylation of this acid generates an unsaturated bicyclic lactone. []
Q6: How does the photochemical behavior of this compound differ from its thermal behavior?
A7: While photolysis of DCMA mainly leads to cycloaddition products, thermolysis predominantly generates dichloropropadienone, carbon monoxide (CO), and carbon dioxide (CO2). []
Q7: this compound has been investigated for its fungicidal properties. Can you elaborate on this?
A8: Researchers have synthesized chlorinated 1-arylamino-1H-pyrrole-2,5-diones, including those with 2′,4′-dichlorophenyl and 2′,4′,6′-trichlorophenyl substituents, using DCMA as a starting material. These compounds exhibited fungicidal activity in both in vitro and in vivo assays. []
Q8: What computational chemistry methods have been used to study this compound?
A10: Density functional theory (DFT) calculations, particularly at the B3LYP/6-31G(d,p) level, have been employed to explore the optimized molecular geometry of DCMA derivatives and to gain insights into reaction mechanisms. [] Additionally, LCAO-MO (linear combination of atomic orbitals-molecular orbital) approximations have been used to correlate experimental observations with theoretical parameters. []
Q9: Is this compound used in polymer synthesis?
A11: Yes, DCMA serves as a building block for various polymers. For instance, researchers have synthesized bisdichloromaleimides with different aromatic structures using DCMA as a starting material. These compounds were then polymerized by nucleophilic displacement of chlorine with 9,9-bis(p-aminophenyl)fluorene, yielding polymers with high anaerobic char yields. []
Q10: How does the structure of the diamine used in the synthesis of bisdichloromaleimides affect the thermal stability of the resulting polymers?
A12: Studies have shown that the thermal and thermooxidative stability of the cured resins derived from bisdichloromaleimides is influenced by the diamine employed in the imidization process. The order of relative thermal stability, from highest to lowest, is as follows: p-phenylenediamine > 4-aminophenyl ether > 4,4′-diaminodiphenylmethane > 4,4′-diaminodiphenylsulfone > hexamethylenediamine. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


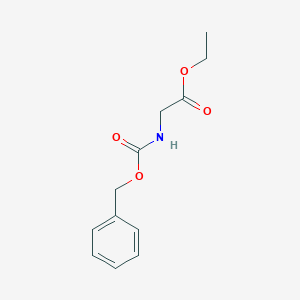
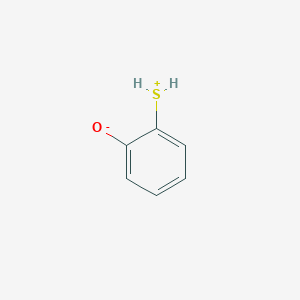
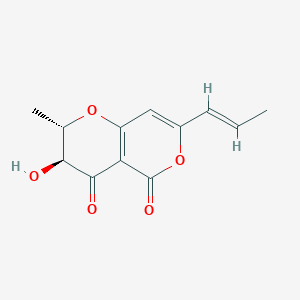
![2,2-dichloro-N-[[4-[[(2,2-dichloroacetyl)-ethylamino]methyl]phenyl]methyl]-N-ethylacetamide](/img/structure/B73260.png)
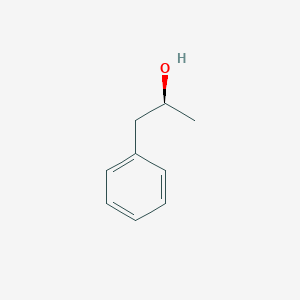
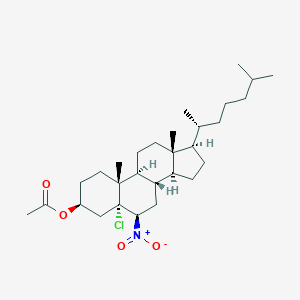
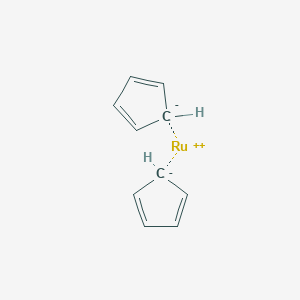
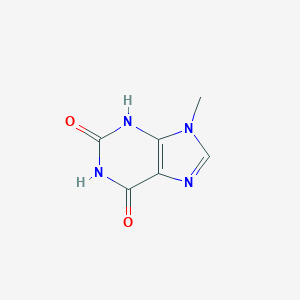

![(3R,5R,8S,9S,10S,11S,13S,14S,17R)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,11,17-triol](/img/structure/B73273.png)
